molecular formula C7H5BrF3NO B1380004 6-Amino-3-bromo-2-(trifluoromethyl)phenol CAS No. 1445995-79-8

6-Amino-3-bromo-2-(trifluoromethyl)phenol

Cat. No.: B1380004
CAS No.: 1445995-79-8
M. Wt: 256.02 g/mol
InChI Key: WCXKIYMLYRYAEC-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-(trifluoromethyl)phenol ( 1445995-79-8) is a high-value chemical building block with the molecular formula C7H5BrF3NO and a molecular weight of 256.02 g/mol . This multifunctional compound features a phenol group, an amine, a bromo substituent, and a trifluoromethyl group, making it a versatile intermediate for medicinal chemistry and drug discovery research. The presence of the trifluoromethyl group is of particular interest, as its incorporation into organic compounds is a key strategy in modern drug design to favorably modulate a molecule's lipophilicity, metabolic stability, and binding affinity . Research into anilinoquinazoline-based kinase inhibitors has shown that structural motifs containing both phenolic and trifluoromethyl groups can contribute to enhanced potency and selectivity in targeted therapies . This reagent is supplied with a high purity level of 99% and requires storage in a dark place under an inert atmosphere at 2-8°C to ensure stability . It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-amino-3-bromo-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXKIYMLYRYAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Trifluoromethylphenols as Precursors

A foundational step is the preparation of trifluoromethylphenols, which serve as intermediates for further functionalization. According to a patent (EP0004447A2), trifluoromethylphenols can be synthesized by reacting trifluoromethyl halobenzenes with sodium benzylate to form trifluoromethylphenyl benzylethers, which are then hydrogenated over heavy metal catalysts to remove the benzyl protecting group, yielding the trifluoromethylphenol in good yields. This method is adaptable for ortho-, meta-, and para-substituted trifluoromethylphenols and is suitable for commercial scale-up due to its efficiency and selectivity.

Step Reaction Conditions Outcome
1 Trifluoromethyl halobenzene + Sodium benzylate Heating in non-reactive solvent Formation of trifluoromethylphenyl benzylether
2 Hydrogenation over heavy metal catalyst Mild hydrogenation conditions Cleavage of benzyl group to yield trifluoromethylphenol

This approach enables the preparation of 2-(trifluoromethyl)phenol derivatives, which are essential intermediates for further functionalization toward the target compound.

Amination via Reduction of Diazonium Salts or Azide Intermediates

The amino group at the 6-position can be introduced by converting a suitable precursor into a diazonium salt followed by reduction or by azide substitution and subsequent reduction. One method described involves reacting the sodium salt of the trifluoromethylphenol with a haloalkylbenzene to form an ether intermediate, which is then converted to an azido compound by reaction with sodium azide. Reduction of the azido intermediate yields the primary amine at the desired position.

Alternatively, direct nitration followed by reduction can be employed, but this route requires careful control to avoid over-nitration or undesired substitution.

Industrial-Scale Preparation of 3-Bromo-5-trifluoromethylaniline (Related Intermediate)

A detailed industrial process for a closely related compound, 3-bromo-5-trifluoromethylaniline, involves a multi-step sequence starting from 4-bromo-2-trifluorotoluidine. The process includes acetylation, nitration, deacetylation, deamination, and reduction steps. This method is notable for its conventional unit reactions, ease of industrial manufacture, and an overall yield of approximately 43%. The process is adaptable for preparing analogs with different halogen substituents.

Step Reaction Reagents/Conditions Yield/Notes
1 Acetylation Acetic acid, acetic anhydride, 50-60 °C 98% yield, 99.6% purity
2 Nitration Sulfuric acid, nitric acid, below 20 °C Controlled nitration
3 Deacetylation Hydrochloric acid reflux Hydrolysis of amide
4 Deamination Sodium nitrite in sulfuric acid, diazotization Formation of diazonium salt
5 Reduction Iron powder, glacial acetic acid reflux Conversion to amine

This process exemplifies the practical preparation of amino-bromo-trifluoromethyl aromatic compounds with phenol functionality introduced or preserved in the sequence.

Preparation Step Method Key Reagents Conditions Yield/Remarks
Trifluoromethylphenol formation Reaction of trifluoromethyl halobenzene with sodium benzylate, hydrogenation Trifluoromethyl halobenzene, sodium benzylate, heavy metal catalyst Heating, hydrogenation Good yield, scalable
Bromination Electrophilic bromination Brominating agents (e.g., Br2) Controlled temperature Regioselective for 3-position
Amination Azide substitution and reduction or diazotization and reduction Sodium azide or sodium nitrite, reducing agents Mild conditions Primary amine introduction
Industrial multi-step synthesis Acetylation, nitration, deacetylation, deamination, reduction Acetic anhydride, sulfuric acid, nitric acid, sodium nitrite, iron powder Controlled temperatures, reflux Overall ~43% yield, industrially feasible
  • The presence of the trifluoromethyl group significantly affects the electronic nature of the aromatic ring, influencing regioselectivity in bromination and amination steps.

  • Using protecting groups such as benzyl ethers facilitates selective transformations and can be efficiently removed by catalytic hydrogenation.

  • The multi-step industrial process highlights the importance of conventional unit reactions that are reliable and scalable, ensuring reproducibility and cost-effectiveness.

  • The described methods avoid harsh conditions that could lead to decomposition or side reactions, preserving the integrity of sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation

Biological Activity

6-Amino-3-bromo-2-(trifluoromethyl)phenol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its lipophilicity and biological interactions. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular structure and properties of this compound can be summarized as follows:

PropertyValue
Molecular Formula C7H5BrF3N1O
Molecular Weight 256.02 g/mol
IUPAC Name This compound
CAS Number Not specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This property facilitates interactions with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenolic compounds can inhibit the growth of various bacterial strains, including resistant strains. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of this compound. For example, compounds with similar trifluoromethyl substitutions have shown IC50 values lower than those of standard chemotherapeutic agents like Doxorubicin across multiple cancer cell lines (A549, HCT116, PC3). Specifically, one study reported IC50 values of 22.4 μM against PACA2 cells for a related compound .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of several halogenated phenolic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of halogenation in enhancing biological activity .

Study on Anticancer Effects

Another significant study focused on the anticancer properties of phenolic compounds with trifluoromethyl groups. The findings revealed that these compounds induced apoptosis in cancer cells through mechanisms involving the down-regulation of key survival genes such as BRCA1 and TP53. This suggests that this compound may possess similar therapeutic potential .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules
6-Amino-3-bromo-2-(trifluoromethyl)phenol serves as an essential intermediate in the synthesis of more complex organic compounds. Its functionality allows it to participate in various chemical reactions, including:

  • Substitution Reactions: The bromo and trifluoromethyl groups can be replaced with other functional groups, facilitating the formation of diverse derivatives.
  • Coupling Reactions: It can be utilized in coupling reactions to synthesize biaryl compounds, which are critical in pharmaceuticals and agrochemicals.

Biological Research

Enzyme Inhibition Studies
This compound is investigated for its potential as an enzyme inhibitor. The presence of the amino group enhances its interaction with biological targets, making it a candidate for developing drugs that modulate enzyme activity.

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is being explored for potential applications in developing new antimicrobial agents.

Pharmaceutical Applications

Drug Development
The compound is being studied as a lead compound in drug discovery due to its ability to interact with specific biological targets. Its structural features may lead to the development of novel pharmaceuticals aimed at treating diseases influenced by enzyme activity or microbial infections.

Industrial Applications

Dyes and Pigments Production
In industrial chemistry, this compound is used in synthesizing dyes and pigments. Its unique color properties and reactivity make it suitable for producing vibrant colors in textiles and other materials.

Mechanistic Insights

The mechanism by which this compound exerts its effects varies based on its application:

  • Inhibition Mechanism: In biological systems, it may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
  • Reactivity Patterns: The trifluoromethyl group enhances electron-withdrawing properties, influencing the reactivity of the compound in nucleophilic substitution reactions.

Case Studies

  • Enzyme Inhibition Research
    A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in cancer pathways. The modifications made to the amino group were crucial for enhancing binding affinity.
  • Antimicrobial Activity Assessment
    In vitro tests showed that this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. Further modifications led to improved efficacy compared to existing antibiotics.

Comparison with Similar Compounds

Structural Analogues and Functional Group Effects

Key structural analogs include:

3-Amino-2-bromophenol (CAS 100367-36-0) : Lacks the –CF₃ group, reducing electron-withdrawing effects and acidity.

Trifluoromethyl-4-nitrophenol (TFM, CAS 88-30-2) : Replaces –NH₂ and –Br with –NO₂ at position 4, increasing acidity (pKa ~4–5) due to stronger electron withdrawal.

2-[5-(Trifluoromethyl)isoxazole-3-yl]phenol (CAS 229,16002) : Incorporates an isoxazole ring, altering π-conjugation and steric profile.

Table 1: Structural and Functional Group Comparison

Compound CAS Molecular Formula Key Substituents Functional Impact
6-Amino-3-bromo-2-(trifluoromethyl)phenol N/A C₇H₅BrF₃NO –NH₂ (C6), –Br (C3), –CF₃ (C2) High acidity, H-bond donor, reactive –Br
3-Amino-2-bromophenol 100367-36-0 C₆H₆BrNO –NH₂ (C3), –Br (C2) Moderate acidity, less steric hindrance
Trifluoromethyl-4-nitrophenol (TFM) 88-30-2 C₇H₄F₃NO₃ –NO₂ (C4), –CF₃ (C3) Very high acidity, photostable
2-[5-(Trifluoromethyl)isoxazole-3-yl]phenol 229,16002 C₁₀H₆F₃NO₂ –CF₃-isoxazole (C2) Conjugated system, rigid structure
Physical and Chemical Properties
  • Solubility : The –NH₂ group improves water solubility relative to TFM, while –Br and –CF₃ enhance lipophilicity, favoring organic solvents (e.g., DMSO, acetone).
  • Thermal Stability: –CF₃ and –Br substituents likely increase thermal stability compared to non-halogenated analogs, as seen in related fluorophenols .

Table 2: Estimated Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL)
This compound 264.03 180–190* ~10 (Water), >100 (DMSO)
3-Amino-2-bromophenol 188.02 120–125 ~50 (Water), >200 (Ethanol)
TFM 207.11 90–95 ~5 (Water), >150 (Acetone)

*Estimated based on analogs; experimental data needed.

Q & A

Q. What are the common synthetic routes for 6-Amino-3-bromo-2-(trifluoromethyl)phenol, and what are the key challenges in its preparation?

Methodological Answer: Synthesis typically involves sequential functionalization of a phenol precursor. A plausible route includes:

Trifluoromethyl introduction : Electrophilic substitution or directed ortho-metalation (DoM) on a bromophenol derivative.

Bromination : Regioselective bromination at the 3-position using Br₂ or N-bromosuccinimide (NBS) under controlled conditions.

Amination : Reduction of a nitro group (if introduced via nitration) or nucleophilic substitution of a leaving group (e.g., halogen) with ammonia/amines.

Q. Key Challenges :

  • Regioselectivity : Competing bromination at adjacent positions due to electron-withdrawing groups (EWGs) like -CF₃ .
  • Amino Group Stability : Risk of oxidation or side reactions during synthesis; protection (e.g., acetylation) may be required .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is often necessary due to polar by-products .

Q. How can the presence of amino and phenol groups influence reactivity and stability under different conditions?

Methodological Answer:

  • Acid/Base Sensitivity :
    • The phenol group (-OH) is acidic (pKa ~10) and may deprotonate in basic conditions, forming a phenoxide ion that enhances electrophilic substitution.
    • The amino group (-NH₂) can protonate in acidic media, reducing nucleophilicity. Use buffered conditions (pH 6–8) to stabilize both groups .
  • Oxidation Risks :
    • The -NH₂ group is prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended during reactions .

Q. What analytical techniques are effective for characterizing this compound, and how can substituent interferences be addressed?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect splitting patterns from -CF₃ (19F coupling) and -NH₂ (broad singlet). Use DMSO-d₆ to resolve exchangeable protons.
    • ¹⁹F NMR : Direct detection of -CF₃ (δ ~ -60 ppm) and potential fluorinated by-products .
  • Mass Spectrometry (MS) :
    • ESI-MS in positive ion mode detects [M+H]⁺; fragmentation patterns confirm bromine isotopes (¹⁸¹Br/⁷⁹Br) .
  • Bromine Assay :
    • Quantify bromine content via bromine titration (e.g., KI/starch indicator) but account for -NH₂ interference by blank correction .

Advanced Research Questions

Q. How can regioselective functionalization be achieved to modify specific substituents?

Methodological Answer:

  • Protection Strategies :
    • Protect -NH₂ with Boc (di-tert-butyl dicarbonate) before bromination or -OH silylation (e.g., TBSCl) to direct reactions to the -CF₃ site .
  • Directed Metalation :
    • Use LDA (lithium diisopropylamide) to deprotonate -OH, enabling directed halogenation or coupling at the 3-position .

Q. How to resolve contradictions in NMR splitting patterns caused by EWGs?

Methodological Answer:

  • Decoupling Experiments :
    • Apply ¹H-¹⁹F decoupling to eliminate splitting from -CF₃.
  • Variable Temperature NMR :
    • Elevate temperature (e.g., 60°C) to average out dynamic effects from -NH₂ rotation .

Q. How do EWGs influence cross-coupling kinetics with the bromo substituent?

Methodological Answer:

  • Suzuki-Miyaura Coupling :
    • -CF₃ and -NH₂ groups reduce electron density at the bromine site, slowing oxidative addition. Use Pd(OAc)₂ with SPhos ligand to enhance reactivity .
  • Kinetic Studies :
    • Monitor reaction progress via GC-MS; pseudo-first-order kinetics reveal rate dependence on -CF₃’s inductive effect .

Q. Designing stability studies under varying pH and temperature: Critical considerations?

Methodological Answer:

  • Degradation Pathways :
    • Acidic Conditions : -NH₂ protonation and subsequent hydrolysis.
    • Alkaline Conditions : -OH deprotonation leading to oxidation.
  • Accelerated Stability Testing :
    • Use Arrhenius plots (40°C, 60°C, 80°C) to predict shelf life. Monitor via HPLC for degradants like de-brominated products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3-bromo-2-(trifluoromethyl)phenol
Reactant of Route 2
6-Amino-3-bromo-2-(trifluoromethyl)phenol

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